Potency in PD-1/PD-L1 HTRF Binding Assay: BMS-200 vs. BMS-202
In the cell-free homogeneous time-resolved fluorescence (HTRF) assay measuring disruption of the PD-1/PD-L1 protein-protein interaction, BMS-200 exhibits an IC50 of 80 nM . In contrast, its close structural analog BMS-202 demonstrates a significantly higher IC50 of 654.4 nM under comparable assay conditions [1].
| Evidence Dimension | PD-1/PD-L1 interaction inhibition (IC50) |
|---|---|
| Target Compound Data | 80 nM |
| Comparator Or Baseline | BMS-202: 654.4 nM |
| Quantified Difference | 8.18-fold higher potency for BMS-200 |
| Conditions | Cell-free HTRF binding assay |
Why This Matters
An 8-fold difference in in vitro potency translates to a substantially lower effective concentration required in cell-based assays, conserving compound and reducing potential off-target effects.
- [1] PMC. Bio-protocol, 13(15): e4765. Figure 4B: The sigmoidal binding profile of BMS-202 on the log scale with an indicated IC50 of 654.4 nM. View Source
